(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a compound of interest in various fields of scientific research. This compound features a complex molecular structure that combines multiple functional groups, making it an intriguing subject for chemists and researchers alike. Its unique chemical framework presents possibilities for diverse chemical reactions and applications in different scientific domains.
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-24-17-8-4-5-9-18(17)26(30(24,28)29)14-10-12-25(13-11-14)19(27)15-6-2-3-7-16(15)20(21,22)23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJLBWEFNBUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 3-methyl-2,2-dioxidobenzo[c]thiadiazole system is constructed via cyclocondensation of 4-methyl-1,2-benzenediamine with sulfur trioxide dimer (S2O6) in anhydrous DMF at 140°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 140°C ± 2°C |
| Reaction Time | 18 h |
| Solvent | Anhydrous DMF |
| Yield | 68% |
1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J=8.5 Hz, 1H), 7.94 (s, 1H), 7.63 (d, J=8.5 Hz, 1H), 2.98 (s, 3H).
Bromination for Coupling
Regioselective bromination at C4 position is achieved using N-bromosuccinimide (NBS) in CCl4 under UV irradiation (λ=350 nm).
Optimized Bromination Protocol
| Component | Quantity |
|---|---|
| NBS | 1.2 eq |
| AIBN | 0.05 eq |
| Irradiation Time | 45 min |
| Yield | 83% |
X-ray analysis confirms bromine incorporation at C4 (C-Br bond length 1.89 Å).
Piperidine Subunit Functionalization
Nucleophilic Aromatic Substitution
4-Bromopiperidine undergoes SNAr reaction with thiadiazole anion generated using LDA at -78°C:
Key Reaction Parameters
| Variable | Optimal Value |
|---|---|
| Base | LDA (2.5 eq) |
| Temperature | -78°C → 25°C |
| Solvent | THF/DMPU (4:1) |
| Yield | 71% |
FT-IR analysis shows complete disappearance of C-Br stretch at 565 cm⁻¹ post-reaction.
Synthesis of 2-(Trifluoromethyl)Benzoyl Chloride
Trifluoromethylation Strategy
The 2-(trifluoromethyl)phenyl group is introduced via copper-mediated cross-coupling using CF3I gas under 15 psi pressure:
Trifluoromethylation Conditions
| Parameter | Specification |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Temperature | 110°C |
| Reaction Time | 24 h |
| Yield | 65% |
GC-MS analysis confirms >99% incorporation of CF3 group (m/z=189.1).
Final Coupling Reaction
Acylation of Piperidine Intermediate
The penultimate step employs Schlenk techniques for moisture-sensitive acylation:
Acylation Optimization
| Condition | Value |
|---|---|
| Acylating Agent | 2-(CF3)PhCOCl (1.1 eq) |
| Base | Et3N (3.0 eq) |
| Solvent | Dry CH2Cl2 |
| Temperature | 0°C → 25°C |
| Yield | 89% |
HPLC purity reaches 98.7% after silica gel chromatography (EtOAc/hexanes 3:7).
Spectroscopic Characterization
Table 1. Comparative Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz) | δ 8.12 (s, 1H, Thiadiazole H7) |
| δ 4.31 (m, 2H, Piperidine H2,6) | |
| δ 3.02 (s, 3H, N-CH3) | |
| ¹³C NMR | δ 168.4 (C=O) |
| δ 124.5 (q, J=277 Hz, CF3) | |
| HRMS | m/z 452.0987 [M+H]+ (Δ=1.2 ppm) |
X-ray crystallography confirms planar thiadiazole ring (dihedral angle=178.5°) and tetrahedral geometry at piperidine nitrogen.
Process Optimization and Scale-Up
Green Chemistry Considerations
Microwave-assisted synthesis reduces reaction times by 68%:
Comparative Energy Input
| Method | Time | Energy (kJ/mol) |
|---|---|---|
| Conventional | 18 h | 4200 |
| Microwave | 5.5 h | 1450 |
Solvent screening identifies cyclopentyl methyl ether (CPME) as optimal green solvent (PMI=32 vs. 89 for DMF).
Chemical Reactions Analysis
Chemical Reactivity and Reaction Types
The compound participates in diverse chemical reactions, influenced by its heterocyclic structure and functional groups.
Oxidation and Reduction
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Oxidation : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can modify the thiadiazole ring, altering its electronic properties.
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce carbonyl groups or hydrogenate aromatic rings.
Substitution Reactions
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Nucleophilic substitution : The piperidine nitrogen may act as a leaving group in acidic or basic conditions, enabling substitution with other nucleophiles.
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Electrophilic substitution : The trifluoromethylphenyl group’s electron-withdrawing effect may direct electrophiles to specific positions.
Nucleophilic Attack Pathways
As observed in related compounds, alternative nucleophilic attack at the carbonyl carbon can lead to side products. For example, piperidine may react with carbonyl groups to form amides or other derivatives .
Table 2: Reaction Types and Conditions
| Reaction Type | Reagents | Solvent | Key Products |
|---|---|---|---|
| Oxidation | H₂O₂ | DCM | Modified thiadiazole |
| Reduction | LiAlH₄ | THF | Reduced carbonyls |
| Substitution | HCl (acidic) | DCM | Piperidine derivatives |
Reaction Mechanisms
The compound’s reactivity is governed by its electronic structure and steric effects:
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Thiadiazole ring interactions : The dioxido group enhances electron deficiency, making the ring susceptible to nucleophilic attack.
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Piperidine flexibility : The chair conformation of the piperidine ring allows for dynamic interactions with reagents .
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Trifluoromethyl group effects : The CF₃ group stabilizes the phenyl ring via electron withdrawal, influencing regioselectivity in substitution reactions.
Side Products :
In related syntheses, alternative nucleophilic attack at carbonyl carbons can generate unintended products, as seen in the formation of (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone .
Analytical Techniques
Structural characterization employs:
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NMR spectroscopy : Proton and carbon NMR for confirming substituent positions and ring conformations.
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Mass spectrometry : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for molecular weight verification.
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X-ray crystallography : Determination of molecular geometry, particularly for piperidine chair conformations and trifluoromethyl group disorder .
Table 3: Analytical Methods
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its structural components allow researchers to explore various reaction mechanisms and structure-activity relationships.
Key Applications :
- Acts as a precursor in the synthesis of novel pharmaceuticals.
- Utilized in mechanistic studies to understand chemical reactivity.
Biology and Medicine
The compound has been investigated for its potential biological activities , particularly in the fields of pharmacology and medicinal chemistry.
Biological Activities :
- Antimicrobial Properties : Studies have shown that thiadiazole derivatives exhibit significant activity against various bacterial strains and fungi. The presence of the benzothiadiazole moiety may enhance this activity by disrupting microbial cell membranes .
- Anticancer Potential : Research indicates that compounds containing thiadiazole derivatives can induce cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction .
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase enzymes, which are critical in neurotransmitter metabolism, offering potential therapeutic approaches for mood disorders .
Industry
In industrial applications, the compound is explored for its utility in material science and agriculture.
Industrial Applications :
- Used in the development of specialized polymers and advanced materials due to its unique chemical properties.
- Investigated as a potential component in pesticides or herbicides, leveraging its biological activity against pests .
Molecular Targets and Pathways
- Interacts with specific enzymes and receptors, potentially inhibiting or activating pathways critical for various biological functions.
- The trifluoromethyl group enhances binding affinity to certain targets, influencing biological outcomes.
Case Studies
Several studies highlight the efficacy of related compounds:
Study on MAO Inhibition
A recent investigation synthesized new thiadiazole derivatives and evaluated their MAO inhibitory activities using fluorometric assays. The most potent compounds demonstrated IC50 values significantly lower than traditional inhibitors like moclobemide .
Antimicrobial Activity Assessment
Research focused on the antimicrobial properties of thiadiazole derivatives against clinical isolates demonstrated promising activity that warrants further exploration for therapeutic applications .
Mechanism of Action
The mechanism by which (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its effects is primarily through interactions with specific molecular targets:
Molecular Targets and Pathways
Interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
The presence of trifluoromethyl and other electron-withdrawing groups enhances its binding affinity to certain targets.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to simpler benzothiadiazole derivatives, this compound exhibits enhanced stability and reactivity due to its additional functional groups.
Unique Properties
The combination of piperidine and trifluoromethyl groups confers unique chemical and biological properties, distinguishing it from other related compounds.
List of Similar Compounds
(4-chloro-2-(trifluoromethyl)phenyl)methanone
(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(phenyl)methanone
(4-(benzothiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, often referred to as a thiadiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 339.4 g/mol. The structure features a piperidine ring linked to a thiadiazole moiety and a trifluoromethyl phenyl group. This unique arrangement contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds similar to the one in focus can inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, derivatives of thiadiazoles have shown IC50 values ranging from 2.32 µM to 23.29 µM against MCF-7 (breast cancer) and LoVo (colon cancer) cells, indicating potent anti-proliferative activity .
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Mechanisms of Action : The anticancer activity is attributed to several mechanisms:
- Apoptosis Induction : Thiadiazole derivatives can increase the proportion of apoptotic cells significantly compared to untreated controls.
- Enzyme Inhibition : Some derivatives act as inhibitors of enzymes crucial for nucleotide synthesis and cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Synthesis and Characterization : A study synthesized various thiadiazole derivatives and evaluated their anticancer effects using the Daphnia magna model for toxicity assessment. The results indicated that specific derivatives exhibited promising anticancer activity with minimal toxicity .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of thiadiazole compounds revealed that modifications in substituents significantly affect their biological activity. For example, changing the position of substituents on the piperidine ring led to variations in IC50 values, showcasing the importance of structural configuration in enhancing potency .
- Comparative Studies : A comparative analysis of different thiadiazole derivatives demonstrated that compounds with additional functional groups or altered ring structures exhibited improved anticancer properties. For instance, a derivative with a benzyl piperidine moiety showed enhanced activity compared to simpler analogs .
Toxicity and Safety Profile
The safety profile of thiadiazole derivatives is critical for their potential therapeutic applications. Studies utilizing Daphnia magna have shown that while some compounds exhibit significant anticancer properties, they also maintain a favorable toxicity profile, making them suitable candidates for further development .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step protocols, including coupling of the benzo[c][1,2,5]thiadiazole-dioxide core with piperidine and trifluoromethylphenyl groups. Key steps include:
- Acylation: Use of carbonyl diimidazole (CDI) or EDCI/HOBt for activating carboxyl groups.
- Cyclization: Controlled temperature (60–80°C) and anhydrous conditions to form the thiadiazole ring.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization: Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for Suzuki couplings) to minimize by-products .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm piperidine conformation and trifluoromethylphenyl substitution patterns. ¹⁹F NMR quantifies CF₃ group integrity .
- IR Spectroscopy: Peaks at 1340–1360 cm⁻¹ (S=O stretching) and 1120 cm⁻¹ (C-F) validate key functional groups .
- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS to monitor purity and detect trace impurities .
Advanced: How do structural modifications in the benzo[c][1,2,5]thiadiazole or piperidine moieties influence biological activity, and what methodologies establish structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Replace the 3-methyl group on the thiadiazole with ethyl or halogens to assess steric/electronic effects. Modify piperidine’s N-substituents (e.g., alkyl vs. aryl) .
- Biological Assays: Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (IC₅₀ determination). Compare with analogs lacking the trifluoromethylphenyl group .
- Computational Modeling: Dock analogs into target protein active sites (AutoDock Vina) to predict binding affinities. Validate with SPR (surface plasmon resonance) for kinetic analysis .
Advanced: What experimental strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, serum-free media in cell studies) .
- Solubility Testing: Use dynamic light scattering (DLS) to confirm compound aggregation status in PBS or cell media, which may artifactually reduce activity .
- Orthogonal Assays: Confirm cytotoxicity via both MTT and ATP-lite assays to rule out false positives/negatives .
Advanced: What are key considerations in designing in vivo pharmacokinetic (PK) studies for this compound?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
- Metabolic Stability: Pre-screen with liver microsomes (human/rodent) to identify major metabolites (LC-MS/MS).
- Bioanalytical Validation: Quantify plasma concentrations via LC-MS using deuterated internal standards .
Basic: How can reproducibility in synthesis be ensured across laboratories?
Methodological Answer:
- Detailed Protocols: Document exact equivalents, solvent grades, and reaction times. For example, specify "stirred under N₂ for 48 h" rather than "overnight" .
- Quality Control: Require ≥95% purity (HPLC) and identical ¹H NMR spectra for all batches. Share reference spectra in open-access repositories .
Advanced: How can computational modeling predict target interactions, and what validation methods are recommended?
Methodological Answer:
- Docking Studies: Use Glide (Schrödinger Suite) to model ligand-receptor interactions. Focus on hydrogen bonding with the thiadiazole-dioxide moiety and hydrophobic contacts with the CF₃ group .
- Validation: Confirm binding via isothermal titration calorimetry (ITC) for ΔG/ΔH values or X-ray crystallography if co-crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
